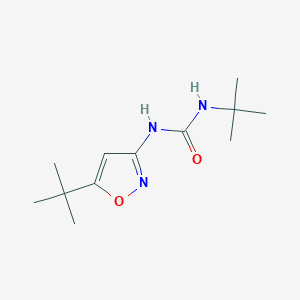
N-oxobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-oxobenzamide is an organic compound with the molecular formula C7H5NO2 It is a derivative of benzamide, where the nitrogen atom is bonded to an oxygen atom, forming an N-oxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-oxobenzamide can be synthesized through the oxidation of benzamide. One common method involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of a catalyst like titanium silicalite (TS-1) in methanol. This method is efficient and environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using similar oxidizing agents and catalysts. The choice of solvent and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-oxobenzamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert this compound back to benzamide.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of catalysts like TS-1.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of higher oxides.
Reduction: Benzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
N-oxobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-oxobenzamide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, lacking the N-oxide group.
N-methylbenzamide: A methylated derivative of benzamide.
N-phenylbenzamide: A phenylated derivative of benzamide.
Uniqueness
N-oxobenzamide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
58696-10-9 |
|---|---|
Formule moléculaire |
C7H5NO2 |
Poids moléculaire |
135.12 g/mol |
Nom IUPAC |
N-oxobenzamide |
InChI |
InChI=1S/C7H5NO2/c9-7(8-10)6-4-2-1-3-5-6/h1-5H |
Clé InChI |
ZDVQNKMYFPSYRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


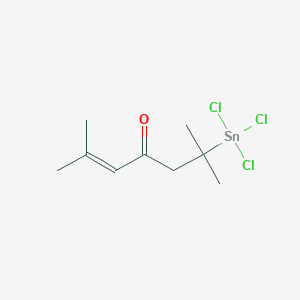

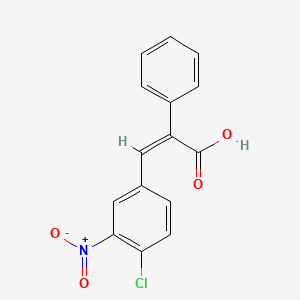
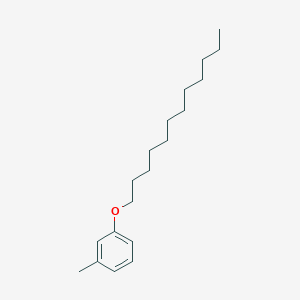
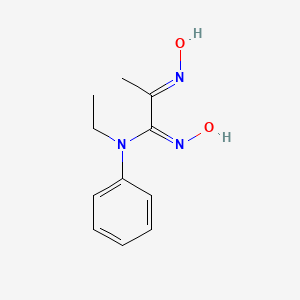

![1-[(7,7-Dichloro-3-methylhepta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14622927.png)
![4-[(Ethylamino)methylidene]-5-[(methanesulfinyl)methyl]-2-methylpyridin-3(4H)-one](/img/structure/B14622933.png)

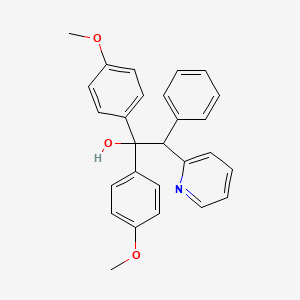
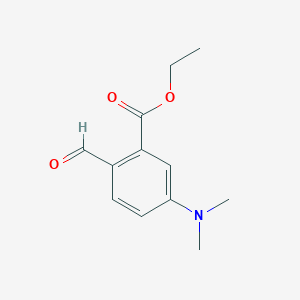
methanone](/img/structure/B14622956.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
